Technical Whitepaper: 4-Phenylchroman-4-ol – Structural Dynamics and Synthetic Utility
Technical Whitepaper: 4-Phenylchroman-4-ol – Structural Dynamics and Synthetic Utility
Executive Summary
4-Phenylchroman-4-ol is a pivotal tertiary alcohol intermediate in the synthesis of neoflavonoids, a class of polyphenolic compounds distinct from the more common flavonoids (2-phenylchromans) and isoflavonoids (3-phenylchromans). Characterized by a quaternary carbon at the C4 position, this scaffold serves as a precursor to 4-phenyl-2H-chromenes (neoflavenes), which exhibit significant pharmacological potential, including anti-cancer and antimicrobial activities.
This guide provides a rigorous technical analysis of 4-phenylchroman-4-ol, focusing on its synthesis via Grignard addition, its propensity for acid-catalyzed dehydration, and its spectroscopic signature. We explicitly distinguish this compound from its regioisomer, Flavan-4-ol (2-phenylchroman-4-ol), to ensure precision in chemical database querying and experimental design.
Chemical Identity and Structural Analysis[1]
The structural core of 4-phenylchroman-4-ol consists of a benzopyran (chroman) ring substituted with a phenyl group and a hydroxyl group at the C4 position. This creates a benzylic tertiary alcohol, a structural motif that dictates its high reactivity toward elimination.
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 4-Phenyl-3,4-dihydro-2H-1-benzopyran-4-ol |
| Common Name | 4-Phenylchroman-4-ol; 4-Phenyl-4-chromanol |
| CAS Number | 94052-00-3 (Distinct from Flavan-4-ol, CAS 487-25-2) |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Chirality | Achiral (if unsubstituted on rings), but C4 is a prochiral center; forms racemate upon non-stereoselective synthesis.[1][2] |
Conformational Dynamics
The chroman ring typically adopts a half-chair conformation . In 4-phenylchroman-4-ol, the bulky phenyl group at C4 prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions, although the presence of the hydroxyl group introduces intramolecular hydrogen bonding possibilities that can stabilize alternative conformers.
Synthesis: The Grignard Protocol[4][5]
The most robust route to 4-phenylchroman-4-ol is the nucleophilic addition of phenylmagnesium bromide to 4-chromanone. This reaction requires strict anhydrous conditions due to the basicity of the Grignard reagent.
Reaction Mechanism
The mechanism involves the attack of the nucleophilic phenyl carbanion (from the Grignard reagent) on the electrophilic carbonyl carbon of 4-chromanone.
Experimental Protocol
Objective: Synthesis of 4-phenylchroman-4-ol on a 10 mmol scale.
Reagents:
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4-Chromanone (1.48 g, 10 mmol)
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Phenylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol)
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Anhydrous Tetrahydrofuran (THF) (20 mL)
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Ammonium chloride (sat. aq.)
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Diethyl ether or Ethyl acetate (for extraction)
Step-by-Step Methodology:
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Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout.
-
Solvent Prep: Charge the flask with 4-chromanone dissolved in 20 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Addition: Add the phenylmagnesium bromide solution dropwise via syringe over 15 minutes. The exotherm must be controlled to prevent side reactions (e.g., enolization).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of 4-chromanone by TLC (20% EtOAc/Hexanes).
-
Quench: Cool the mixture back to 0 °C and carefully quench with saturated aqueous ammonium chloride (10 mL). Note: Do not use strong acid (HCl) at this stage to avoid premature dehydration.
-
Workup: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: The crude residue is often a viscous oil or low-melting solid. Purify via flash column chromatography (Silica gel, gradient 5% -> 20% EtOAc/Hexanes) to isolate the pure alcohol.
Reactivity: The Dehydration Gateway
The defining chemical property of 4-phenylchroman-4-ol is its susceptibility to acid-catalyzed dehydration. The tertiary carbocation formed at C4 is stabilized by resonance with both the phenyl ring and the oxygen lone pair (via the benzene ring), making elimination of water highly favorable.
Product: 4-Phenyl-2H-chromene (Neoflavene) Conditions: p-TsOH (cat.), Benzene/Toluene reflux, Dean-Stark trap.
Critical Insight: In drug discovery workflows, if the alcohol is the desired end-product, one must avoid acidic conditions during purification and storage. If the neoflavene is the target, the alcohol is often not isolated but dehydrated in situ.
Physicochemical Properties[1][2][3][5][6][7][8]
Understanding the physical behavior of 4-phenylchroman-4-ol is essential for formulation and assay development.
| Property | Value / Description | Source/Note |
| Physical State | Solid (often crystalline) or viscous oil | Dependent on purity and hydration |
| Solubility | High: DMSO, DCM, Ethanol, Ethyl AcetateLow: Water, Hexanes | Lipophilic scaffold |
| LogP (Calc) | ~3.2 - 3.5 | High membrane permeability predicted |
| H-Bond Donors | 1 (Tertiary -OH) | Sterically hindered |
| H-Bond Acceptors | 2 (Ether O, Alcohol O) | |
| Stability | Sensitive to Acid | Dehydrates to chromene |
Spectroscopic Characterization
The identification of 4-phenylchroman-4-ol relies on distinguishing it from the starting ketone and the dehydration product.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
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Aromatic Region (6.8 – 7.5 ppm): Multiplet integrating to ~9 protons (4 from chroman ring, 5 from phenyl ring).
-
C2-H (4.1 – 4.3 ppm): Triplet or multiplet (2H). The protons adjacent to the ether oxygen are desfielded.
-
C3-H (2.1 – 2.4 ppm): Multiplet (2H). These protons are upfield but distinct from the ketone precursor (which would be ~2.8 ppm due to carbonyl anisotropy).
-
-OH (2.0 – 3.0 ppm): Broad singlet, exchangeable with D₂O. Shift varies with concentration.
Mass Spectrometry (MS)
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Molecular Ion: m/z 226 [M]+
-
Base Peak: Often m/z 208 [M - H₂O]+ due to rapid dehydration in the ion source (EI/ESI). This is a diagnostic feature of tertiary benzylic alcohols.
Pharmaceutical Relevance
4-Phenylchroman-4-ol is not merely a synthetic intermediate; it represents a "privileged scaffold" in medicinal chemistry.
-
Neoflavonoid Precursors: It is the direct precursor to neoflavenes, which have shown activity against MRSA and Mycobacterium tuberculosis [1].
-
SERM Potential: The structural similarity to 4-hydroxytamoxifen (a triphenylethylene derivative) suggests potential activity as a Selective Estrogen Receptor Modulator (SERM). The rigid chroman core reduces conformational freedom compared to open-chain analogs.
-
Tubulin Binding: Methoxylated derivatives of the 4-phenylchroman core mimic the pharmacophore of Combretastatin A-4 , acting as potent tubulin polymerization inhibitors for anticancer therapy [2].
References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone Derivatives. MDPI. Available at: [Link][3]
-
4-Phenylchroman-4-ol CAS and Supplier Data. Molbase.[4] Available at: [Link]
-
Dehydration Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link][5][3][6][7][8][9]
-
Grignard Reaction Mechanism. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 487-26-3[2-Phenylchroman-4-one]- Acmec Biochemical [acmec.com.cn]
- 3. cerritos.edu [cerritos.edu]
- 4. molbase.com [molbase.com]
- 5. rsc.org [rsc.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 4-phenylquinoline [webbook.nist.gov]
- 8. store.usp.org [store.usp.org]
- 9. 4-CHROMANOL(1481-93-2) 1H NMR spectrum [chemicalbook.com]
